tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid
Description
The compound tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate; oxalic acid features a bicyclic pyrrolo[2,3-c]pyridine core with a partially saturated ring system (hexahydro), a tert-butyl carboxylate group at position 6, and an oxo group at position 2. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry and organic synthesis, particularly as intermediates for bioactive molecules .
Properties
Molecular Formula |
C14H22N2O7 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H20N2O3.C2H2O4/c1-12(2,3)17-11(16)14-5-4-8-9(7-14)13-6-10(8)15;3-1(4)2(5)6/h8-9,13H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
ULLDSSNPAHRHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)NCC2=O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure : Pyrrolo[2,3-c]pyridine (bicyclic system with fused pyrrole and pyridine rings).
- Substituents : tert-Butyl carboxylate at position 6, oxo group at position 3, partial saturation (hexahydro).
- Co-component : Oxalic acid (likely as a salt or stabilizer).
Similar Compounds:
Key Structural Differences :
- The pyrrolo[2,3-c]pyridine core in the target compound is distinct from pyrazolo (), thiazolo (), and imidazo () systems, which alter electronic properties and hydrogen-bonding capabilities.
- Substituents like methyl, benzylidene, or nitrophenyl groups in analogs influence solubility and reactivity .
Target Compound
- Limited direct synthesis data, but analogous pyrrolo-pyridine derivatives often employ transition-metal catalysis (e.g., gold-catalyzed hydroarylation) or multicomponent reactions .
Similar Compounds:
- tert-Butyl 1-methyl-4-methylene-7-oxo-pyrrolo[2,3-c]pyridine-6-carboxylate : Synthesized via gold-catalyzed hydroarylation of pyrroles (56% yield) .
- tert-Butyl pyrazolo[4,3-c]pyridine-5-carboxylate : Prepared using tert-butyl protection strategies, with crystallization confirming stereochemistry .
- Imidazo[1,2-a]pyridine derivatives: Synthesized via organocatalytic asymmetric reactions (36% yield, EI-HRMS validation) .
Reactivity Trends :
- The tert-butyl carboxylate group acts as a protective moiety, enabling selective functionalization at other positions .
- Oxo groups facilitate hydrogen bonding and participate in condensation reactions .
Physical and Chemical Properties
Target Compound
- No explicit data provided, but comparable pyrrolo-pyridines exhibit: Melting points: 90–170°C (depending on substituents) . Solubility: Moderate in polar aprotic solvents (e.g., DCM, chloroform) .
Similar Compounds:
Notable Trends:
- tert-Butyl groups enhance thermal stability, as seen in higher melting points (e.g., 166–169°C in ).
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